Pioglitazone is a synthetic compound belonging to the thiazolidinedione class of drugs. [] It acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [, , ] PPARγ is a nuclear receptor highly expressed in adipose tissue, playing a crucial role in regulating glucose and lipid metabolism, as well as inflammation. [, , , , ] Pioglitazone exerts its effects primarily by binding to and activating PPARγ, thereby modulating the expression of genes involved in these processes. [, , , , ]
Pioglitazone primarily functions by acting as a PPARγ agonist. [, , , , ] Upon binding to PPARγ in the cytoplasm, Pioglitazone facilitates its translocation to the nucleus, where it heterodimerizes with the retinoid X receptor. [, , , ] This heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes involved in glucose and lipid metabolism, as well as inflammation. [, , , ]
Binding to PPREs regulates the transcription of these genes, leading to increased insulin sensitivity in peripheral tissues like skeletal muscle, liver, and adipose tissue. [, , , , ] This enhanced insulin sensitivity promotes glucose uptake and utilization, thereby reducing hyperglycemia. [, , , , ] Additionally, Pioglitazone influences adipocyte differentiation and function, promoting the formation of smaller, more insulin-sensitive adipocytes while reducing the release of free fatty acids. [, , , ]
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6
CAS No.: 864852-88-0